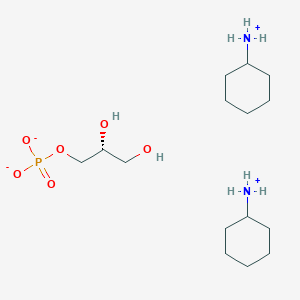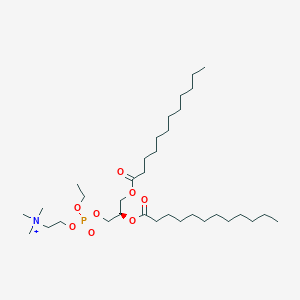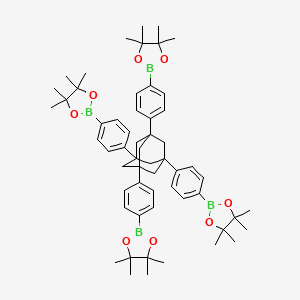
cIAP1 Ligand-Linker Conjugates 6 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 6 hydrochloride: is a compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. This compound is utilized for the purpose of designing specific and non-genetic inhibitors of apoptosis protein degradation . It is an innovative pharmaceutical compound designed to specifically target and inhibit cellular inhibitors of apoptosis protein 1, with the ultimate goal of combating malignant neoplasms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves the combination of an inhibitor of apoptosis protein ligand and a proteolysis-targeting chimera linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The inhibitor of apoptosis protein ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The proteolysis-targeting chimera linker is attached to the inhibitor of apoptosis protein ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: cIAP1 Ligand-Linker Conjugates 6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 6 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and designing novel inhibitors of apoptosis protein degradation.
Biology: Employed in cellular studies to investigate the role of inhibitors of apoptosis proteins in cell death and survival mechanisms.
Medicine: Explored for its potential therapeutic applications in oncology, particularly in targeting and inhibiting cellular inhibitors of apoptosis protein 1 to combat malignant neoplasms.
Mécanisme D'action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves:
Targeting cIAP1: The compound specifically targets and binds to cellular inhibitors of apoptosis protein 1.
Inducing Degradation: By binding to cIAP1, the compound induces its degradation through the ubiquitin-proteasome pathway.
Potentiating Cytotoxic Effects: The degradation of cIAP1 potentiates the cytotoxic effects of chemotherapeutic agents, leading to enhanced programmed cell death in cancer cells
Comparaison Avec Des Composés Similaires
- Pomalidomide-C4-NH2 hydrochloride
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Thalidomide-NH-amido-C6-NH2 hydrochloride
- Thalidomide-Piperazine-PEG1-NH2 diTFA
- Thalidomide-amido-PEG2-NH2
- Thalidomide-NH-C4-NH2 TFA
- Thalidomide-NH-amido-C8-NH2
- Pomalidomide-PEG2-azide .
Uniqueness: cIAP1 Ligand-Linker Conjugates 6 hydrochloride is unique in its specific targeting of cellular inhibitors of apoptosis protein 1 and its ability to induce degradation through the ubiquitin-proteasome pathway. This targeted approach enhances the cytotoxic effects of chemotherapeutic agents, making it a promising candidate for therapeutic applications in oncology .
Propriétés
Formule moléculaire |
C37H48ClN3O8 |
|---|---|
Poids moléculaire |
698.2 g/mol |
Nom IUPAC |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33-,34+;/m1./s1 |
Clé InChI |
TUXKBZDECHBKLD-VGUVMAQISA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canonique |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



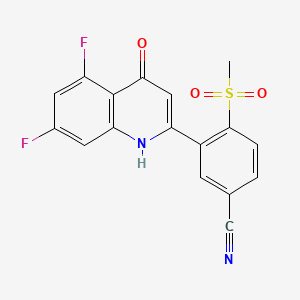
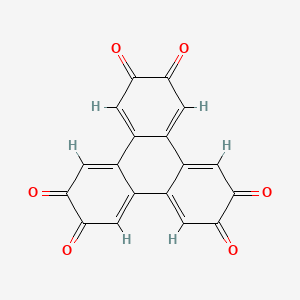

![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
